Tribenzamide synthesis and characterization
Tribenzamide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Tribenzamide
Introduction: Defining Tribenzamide
In the landscape of organic chemistry, "Tribenzamide" is a term that refers to a triacyl derivative of ammonia, specifically N,N-dibenzoylbenzamide . This molecule represents a unique structural class where a central nitrogen atom is bonded to three separate benzoyl groups. While the IUPAC nomenclature advises against using "tribenzamide" for substituted derivatives, its common usage persists to describe this symmetrical triamide.[1] Understanding the synthesis and rigorous characterization of this compound is crucial for its application as a building block in organic synthesis and for exploring the chemical properties of sterically hindered, non-basic nitrogen centers.
This guide provides a comprehensive overview of a robust laboratory-scale synthesis of tribenzamide via the benzoylation of benzamide and outlines the essential analytical techniques required to verify its structure and purity. The protocols and explanations are grounded in established chemical principles to ensure reliability and reproducibility for researchers and professionals in chemical and pharmaceutical development.
Part 1: Synthesis of Tribenzamide (N,N-dibenzoylbenzamide)
The synthesis of tribenzamide is effectively achieved through the exhaustive acylation of benzamide using benzoyl chloride. This reaction is a variation of the well-known Schotten-Baumann reaction, which is typically used for the acylation of amines and alcohols.[2] In this case, the less nucleophilic amide nitrogen is targeted.
Reaction Principle and Mechanistic Rationale
The core of the synthesis is a nucleophilic acyl substitution. The nitrogen atom of benzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[3] Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, benzamide is a significantly weaker nucleophile than an amine. Therefore, forcing conditions, including the use of a suitable base and often elevated temperatures, are necessary to drive the reaction forward.
The reaction proceeds in two stages:
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Monobenzoylation: Benzamide is first acylated to form N-benzoylbenzamide (dibenzamide).
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Dibenzoylation: The remaining N-H proton of dibenzamide is removed by the base, and the resulting anion attacks a second molecule of benzoyl chloride to yield the final product, N,N-dibenzoylbenzamide (tribenzamide).
A base is critical for two reasons: it neutralizes the hydrochloric acid byproduct, preventing the protonation and deactivation of the starting amide, and it facilitates the deprotonation of the amide nitrogen, enhancing its nucleophilicity.[2] Pyridine is an excellent choice as it can serve as both a base and a catalyst.
Visualizing the Synthesis Pathway
Caption: Reaction scheme for the synthesis of Tribenzamide.
Detailed Experimental Protocol: Synthesis of Tribenzamide
This protocol describes the synthesis of tribenzamide from benzamide and benzoyl chloride in pyridine.
Materials and Reagents:
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Benzoyl Chloride (C₇H₅ClO)[6]
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Pyridine (anhydrous)
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Hydrochloric Acid (HCl), 5% aqueous solution
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Ethanol (95%)
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Deionized Water
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Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of benzamide in 50 mL of anhydrous pyridine. Stir the mixture until all the benzamide has dissolved.
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Reagent Addition: To the stirred solution, slowly add 12.0 mL of benzoyl chloride dropwise via an addition funnel over 20 minutes. The reaction is exothermic, and the mixture may warm considerably.
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Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 115°C) using a heating mantle. Maintain the reflux for 2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
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Work-up and Isolation:
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Allow the reaction mixture to cool to room temperature.
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Slowly and carefully pour the cooled mixture into 200 mL of ice-cold 5% aqueous HCl solution in a beaker with stirring. This step neutralizes the pyridine and precipitates the crude product.
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Continue stirring for 15 minutes until a solid precipitate fully forms.
-
-
Purification by Recrystallization:
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Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold deionized water to remove any remaining salts.
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Transfer the crude solid to a beaker and recrystallize from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and if necessary, perform a hot filtration to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
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Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 60°C to a constant weight.
Part 2: Characterization of Tribenzamide
Confirming the identity and purity of the synthesized tribenzamide is a critical step that relies on a combination of spectroscopic and physical methods.[7] Each technique provides a unique piece of structural information, and together they form a self-validating system of analysis.
Visualizing the Analytical Workflow
Caption: Analytical workflow for the characterization of Tribenzamide.
Spectroscopic and Physical Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7]
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¹H NMR: Due to the symmetry of the tribenzamide molecule, the proton NMR spectrum is expected to be relatively simple. The aromatic protons of the three benzoyl groups will appear as multiplets in the typical aromatic region (~7.4-8.2 ppm). The integration of this region should correspond to 15 protons.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The three equivalent carbonyl carbons should appear as a single peak around 165-175 ppm. The aromatic carbons will show several peaks in the 128-135 ppm range, corresponding to the different chemical environments of the ipso, ortho, meta, and para carbons.
2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[8]
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The most prominent feature in the IR spectrum of tribenzamide will be the strong C=O (carbonyl) stretching absorption band. Due to the electronic environment of the tri-amide, this peak is expected to appear in the range of 1680-1720 cm⁻¹ .
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The absence of N-H stretching bands (typically found around 3100-3500 cm⁻¹) is a key indicator that the benzamide has been fully acylated.
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Aromatic C-H stretching bands will be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[8]
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The molecular ion peak (M⁺) for tribenzamide (C₂₁H₁₅NO₃) should be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (~329.35 g/mol ).
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A characteristic and often abundant fragment ion will be the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 , resulting from the cleavage of the N-C bonds. Another significant fragment could correspond to the loss of a benzoyl group, [M - 105]⁺.
4. Melting Point Analysis: The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and well-defined melting point range suggests a high degree of purity. The literature value for tribenzamide should be compared with the experimental value. A broad or depressed melting point typically indicates the presence of impurities.
Summary of Characterization Data
| Parameter | Technique | Expected Result |
| Molecular Formula | - | C₂₁H₁₅NO₃ |
| Molecular Weight | MS | 329.11 g/mol ; Expected M⁺ peak at m/z ≈ 329 |
| ¹H NMR | 400 MHz, CDCl₃ | Multiplets in the range δ 7.4-8.2 ppm (15H) |
| ¹³C NMR | 100 MHz, CDCl₃ | Carbonyl (C=O) peak at δ ~170 ppm; Aromatic peaks at δ 128-135 ppm |
| IR Spectrum | KBr Pellet | Strong C=O stretch at ~1700 cm⁻¹; Absence of N-H stretch (~3300 cm⁻¹) |
| Key MS Fragments | EI-MS | m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺) |
| Appearance | Visual | White to off-white crystalline solid[4] |
| Melting Point | Melting Point App. | Sharp melting range, compare to literature value |
Conclusion
This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of tribenzamide (N,N-dibenzoylbenzamide). By understanding the causality behind the experimental choices in the Schotten-Baumann acylation and applying a multi-technique approach to characterization, researchers can confidently synthesize and validate this compound. The provided protocols and expected data serve as a reliable resource for professionals engaged in organic synthesis and drug development, ensuring both efficiency and scientific integrity in their work.
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